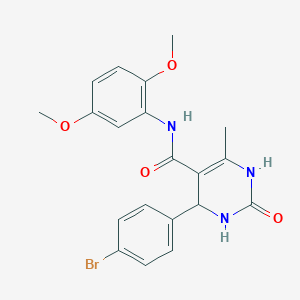
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O4 and its molecular weight is 446.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention due to its potential biological activities. This article aims to detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H20BrN3O3
- Molecular Weight : 462.36 g/mol
- CAS Number : 331272-49-2
Biological Activity Overview
Research has indicated that compounds in the tetrahydropyrimidine class exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound in focus has been evaluated for its potential as an HIV integrase inhibitor and other therapeutic applications.
Antimicrobial Activity
Pyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of bromine and methoxy groups in the structure may enhance the antimicrobial efficacy against various pathogens. A comparative study highlighted that modifications in the pyrimidine structure could lead to increased antibacterial activity against strains such as E. coli and S. aureus due to the electron-withdrawing effects of halogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the base structure can influence biological activity. The introduction of bromine at the para position and methoxy groups at specific positions can significantly alter the pharmacological profile:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Methoxy Groups : Often increase solubility and can enhance binding affinity to biological targets.
Case Studies
- HIV Integrase Inhibition : A derivative similar to the compound under discussion was synthesized and evaluated for its ability to inhibit HIV integrase. The study concluded that structural modifications could lead to improved inhibitory activity .
- Antimicrobial Evaluation : A series of pyrimidine derivatives were synthesized and tested for antimicrobial properties. Compounds with similar structural motifs exhibited significant activity against a range of bacteria and fungi, suggesting that the compound may also possess similar properties .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(18(24-20(26)22-11)12-4-6-13(21)7-5-12)19(25)23-15-10-14(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKYUFUTIXZTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














